(E)-4-(((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid (Vonoprazan Impurity pound(c)
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Overview
Description
(E)-4-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinylsulfonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.
Sulfonylation: The pyrrole ring is then sulfonylated using a sulfonyl chloride reagent.
Coupling Reactions: The final steps involve coupling the intermediate compounds to form the desired product under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituents but often involve the use of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, (E)-4-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (E)-4-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(((5-(2-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid
- (E)-4-(((5-(2-Bromophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid
Uniqueness
The uniqueness of (E)-4-(((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)amino)-4-oxobut-2-enoic acid lies in its fluorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C21H18FN3O5S |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
(E)-4-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl-methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H18FN3O5S/c1-24(20(26)8-9-21(27)28)13-15-11-19(17-6-2-3-7-18(17)22)25(14-15)31(29,30)16-5-4-10-23-12-16/h2-12,14H,13H2,1H3,(H,27,28)/b9-8+ |
InChI Key |
KKFUEQRPVRZKMW-CMDGGOBGSA-N |
Isomeric SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)C(=O)/C=C/C(=O)O |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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